molecular formula C25H26N4O3S2 B11232364 N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide

N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide

Cat. No.: B11232364
M. Wt: 494.6 g/mol
InChI Key: JWLJVVNJJIBJNS-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfonyl group, and a butanamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the butanamide moiety. Common reagents used in these reactions include sulfuryl chloride, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a quinoline core, a sulfonyl group, and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylbutanamide

InChI

InChI=1S/C25H26N4O3S2/c1-3-23(25(30)27-19-8-6-7-18(14-19)16-26)33-24-13-17(2)21-15-20(9-10-22(21)28-24)34(31,32)29-11-4-5-12-29/h6-10,13-15,23H,3-5,11-12H2,1-2H3,(H,27,30)

InChI Key

JWLJVVNJJIBJNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C#N)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C

Origin of Product

United States

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